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Cat. No.: S523100

Ceforanide is a bactericidal, second-generation cephalosporin antibiotic. Its mechanism of action, like other

beta-lactams, is the inhibition of bacterial cell wall synthesis [1].

o Key Rationale for Prophylactic Use: A key pharmacological advantage cited in its evaluation was its
prolonged plasma half-life of approximately 2.5 to 3.5 hours, allowing for dosing every 12 hours.
This contrasted with earlier cephalosporins like cephalothin, which required more frequent dosing
(e.g., every 6 hours) [2] [1].

¢ Historical Efficacy and Safety: A 1982 clinical trial in coronary artery bypass graft (CABG) surgery
concluded that a 1g intravenous dose of ceforanide every 12 hours for 2.5 days was clinically
equivalent to the 1g cephalothin regimen. The study reported that ceforanide achieved serum,
muscle, and bone concentrations that consistently exceeded the minimal inhibitory concentration
(MIC) for Staphylococcus aureus and observed no toxicity [2].

The experimental workflow for implementing this protocol is summarized in the diagram below:
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Ceforanide Pharmacological and Protocol Data

The table below summarizes quantitative data from historical and pharmacological sources for ceforanide.
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Parameter

Details for Ceforanide

Source | Context

Prophylactic Dosage

Dosing Frequency

Protocol Duration

Plasma Half-Life

Plasma Protein
Binding

Volume of Distribution

Primary Elimination

Historical Comparator

1 g Intravenous (IV)

Every 12 hours

2.5 days (5 total doses)

2.5 -3.5 hours

>80% (approx. 81%)

0.13 - 0.4 L/kg

Renal excretion (urine)

Cephalothin (1 g IV every 6

hours)

Clinical Trial in CABG [2]

Clinical Trial in CABG [2]; Pharmacology
[1]

Clinical Trial in CABG [2]
ScienceDirect Overview [1]

ScienceDirect Overview [1]

ScienceDirect Overview [1]

ScienceDirect Overview [1]

Clinical Trial [2]

Ceforanide in the Context of Modern Guidelines

While historically effective, ceforanide is not featured in contemporary surgical prophylaxis guidelines.

Current standards emphasize different agents and streamlined protocols.

¢ Preferred Modern Agents: Cefazolin is the most recommended agent for surgical prophylaxis in
patients without a beta-lactam allergy or MRSA risk, due to its efficacy against common skin flora and
favorable pharmacokinetic profile [3]. Studies from 2022 confirm that current practice focuses on
agents like cefazolin, cefuroxime, and ceftriaxone, not ceforanide [4].
e Core Principles of Modern Prophylaxis:
o Timing: Administer within 60 minutes before incision (120 minutes for vancomycin) [3].
o Redosing: Intraoperative redosing is required if surgery exceeds the antibiotic's half-life (e.g.,
for cefazolin, redose every 4 hours) or with significant blood loss (>1,500 mL) [3].
o Duration: For most procedures, antibiotics should be discontinued within 24 hours post-
surgery [3]. Prolonged prophylaxis is a common area of non-adherence and does not improve
outcomes [5].
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A Sample Modern Experimental Prophylaxis Protocol

For researchers designing studies on surgical prophylaxis, here is a template based on current guidelines [3],

which can be adapted for evaluating any antibiotic.

1. Objective To assess the efficacy and safety of [Antibiotic X] in preventing surgical site infections (SSIs)

following [Type of Surgery], compared to the standard of care.

2. Materials

¢ [Antibiotic X], Placebo/Comparator drug
e Sterile syringes and IV access
¢ Data collection forms (electronic or paper)

3. Methodology

e Patient Enrollment: Recruit patients scheduled for [Type of Surgery] meeting inclusion/exclusion
criteria (e.g., age >18, no allergy to study drugs). Obtain informed consent.
¢ Randomization & Blinding: Use a computer-generated sequence to randomize patients to
[Antibiotic X] or control group. Implement single/double-blinding as per study design.
¢ Intervention:
o Group A (Intervention): Administer [Dose of Antibiotic X] via IV, within 60 minutes before skin
incision.
o Group B (Control): Administer standard prophylactic antibiotic (e.g., Cefazolin 2g 1V) on the
same schedule.
¢ Intraoperative Management: Redose the antibiotic if surgery duration exceeds 4 hours. Document
all intraoperative events.
e Postoperative Follow-up:
o Monitor patients for SSIs and adverse drug reactions for 30 days post-surgery.
o Assess SSI using CDC/NHSN criteria.
o Conclude prophylactic antibiotic within 24 hours after surgery.

4. Data Analysis

e Compare SSI rates between groups using Chi-square test.
¢ Analyze demographic and surgical variables using t-tests or ANOVA.

Key Takeaways for Research and Development
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e Ceforanide serves as a historical example of antibiotic development focused on extended dosing
intervals, but it has been superseded by other agents in clinical practice.

e Modern protocol design must prioritize strict timing, short duration, and agent selection based on
local resistance patterns and surgical site.

¢ The major challenge in the field is not a lack of effective drugs, but widespread non-adherence to
established guidelines. Research into interventions to improve adherence represents a significant
opportunity for impact [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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